1-{1-[2-(2H-1,3-benzodioxol-5-yl)acetyl]piperidin-4-yl}-3-cyclopropylimidazolidine-2,4-dione
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Overview
Description
The compound is a complex organic molecule. It contains a benzodioxol group, which is a type of aromatic ether. It also has a piperidinyl group, which is a type of cyclic amine, and an imidazolidinedione group, which is a type of heterocyclic compound .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzodioxol group would contribute to the aromaticity of the molecule, while the piperidine ring would add a degree of cyclic structure. The imidazolidinedione group would likely form a separate ring structure .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The benzodioxol group might undergo electrophilic aromatic substitution reactions, while the piperidine ring might undergo reactions typical of amines. The imidazolidinedione group could potentially undergo a variety of reactions depending on the specific conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific functional groups present. For example, the presence of the benzodioxol and imidazolidinedione groups might increase the compound’s polarity, potentially affecting its solubility in various solvents .Scientific Research Applications
Synthesis and Biological Evaluation
Antimicrobial Activity : Studies have reported the synthesis of thiazolidine-2,4-dione and imidazolidine-2,4-dione derivatives with significant antimicrobial activities. For instance, novel thiazolidine derivatives were synthesized and exhibited promising antibacterial and antifungal activities, indicating their potential in developing new antimicrobial agents (Jat et al., 2006), (Aneja et al., 2011).
Antitumor Activity : The synthesis of 1,3-disubstituted-2-thioxo-imidazolidin-4-ones was explored for potential anti-tumor agents. Some of these compounds demonstrated cytotoxic effects against human hepatocellular carcinoma cell lines, highlighting their potential in cancer research (Elhady, 2015).
Regioselective Synthesis for Pharmacological Applications : Regioselective synthesis techniques have been developed to create novel spiropyrrolidines from azomethine ylides, which may serve as precursors for thiophenic drugs with significant biological properties (Verma et al., 2009).
Synthesis Methods : Efficient synthesis methods under microwave irradiation for thiazolidine-2,4-dione motifs have been developed, which could enhance the production of biologically important compounds (Kumar et al., 2006).
Future Directions
properties
IUPAC Name |
1-[1-[2-(1,3-benzodioxol-5-yl)acetyl]piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5/c24-18(10-13-1-4-16-17(9-13)28-12-27-16)21-7-5-14(6-8-21)22-11-19(25)23(20(22)26)15-2-3-15/h1,4,9,14-15H,2-3,5-8,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIACPWOLUMZJRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)CN(C2=O)C3CCN(CC3)C(=O)CC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{1-[2-(2H-1,3-benzodioxol-5-yl)acetyl]piperidin-4-yl}-3-cyclopropylimidazolidine-2,4-dione |
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